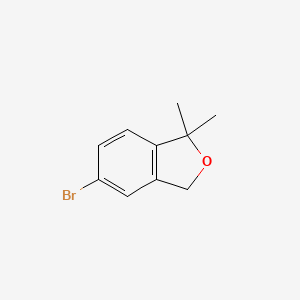

5-Bromo-1,1-dimethyl-1,3-dihydroisobenzofuran

Description

5-Bromo-1,1-dimethyl-1,3-dihydroisobenzofuran (CAS: 1236409-39-4, molecular formula: C₁₀H₁₁BrO) is a brominated dihydroisobenzofuran derivative featuring two methyl groups at the 1-position. This compound is commercially available in high purity (98%) and is utilized as a key intermediate in organic synthesis, particularly in tandem annulation and heterocyclic reactions. Its structural uniqueness arises from the saturated 1,3-dihydroisobenzofuran core, which reduces ring strain compared to fully aromatic benzofurans, while the bromine atom enhances reactivity in cross-coupling reactions.

Properties

IUPAC Name |

6-bromo-3,3-dimethyl-1H-2-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-10(2)9-4-3-8(11)5-7(9)6-12-10/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVNAEBWABGTMPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(CO1)C=C(C=C2)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1236409-39-4 | |

| Record name | 5-bromo-1,1-dimethyl-1,3-dihydro-2-benzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1,1-dimethyl-1,3-dihydroisobenzofuran typically involves the bromination of 1,1-dimethyl-1,3-dihydroisobenzofuran. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a free radical mechanism, leading to the selective bromination at the 5th position of the isobenzofuran ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1,1-dimethyl-1,3-dihydroisobenzofuran undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), and catalysts (palladium, copper).

Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, dichloromethane).

Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, tetrahydrofuran).

Major Products Formed

Substitution: Corresponding substituted derivatives (e.g., 5-amino-1,1-dimethyl-1,3-dihydroisobenzofuran).

Oxidation: Quinones or other oxidized derivatives.

Reduction: Dehalogenated products (e.g., 1,1-dimethyl-1,3-dihydroisobenzofuran).

Scientific Research Applications

Medicinal Chemistry Applications

1.1. PI3Kδ Inhibitors

One of the notable applications of 5-Bromo-1,1-dimethyl-1,3-dihydroisobenzofuran is its incorporation into the design of phosphoinositide 3-kinase delta (PI3Kδ) inhibitors. These inhibitors are significant in the treatment of various cancers and inflammatory diseases. Research has demonstrated that compounds based on the dihydroisobenzofuran core exhibit promising selectivity and bioavailability. For instance, a lead series containing this core was optimized to develop new orally bioavailable inhibitors with enhanced pharmacokinetic profiles, demonstrating good oral bioavailability and selectivity for the PI3Kδ isoform .

Table 1: Summary of PI3Kδ Inhibitors Derived from Dihydroisobenzofuran Core

| Compound | Selectivity | Oral Bioavailability | Therapeutic Use |

|---|---|---|---|

| Compound 1 | High | Moderate | Cancer |

| Compound 19 | Moderate | High | Inflammatory Disorders |

1.2. Anticancer Activity

The compound has also been explored for its anticancer properties. Studies have shown that derivatives based on similar scaffolds exhibit significant cytotoxic effects against various cancer cell lines, including breast and lung cancers. For example, modifications to the dihydroisobenzofuran structure have led to compounds with enhanced inhibitory activity against specific cancer cell lines, showcasing IC50 values that suggest potent anticancer effects .

Synthesis and Derivatives

The synthesis of this compound is relatively straightforward and can be achieved through various chemical reactions involving bromination and cyclization processes. The ability to modify this compound to create derivatives with improved biological activity is crucial for its application in drug discovery.

2.1. Synthetic Pathways

The synthetic routes often involve:

- Bromination of precursor compounds.

- Cyclization to form the isobenzofuran structure.

- Further functionalization to enhance biological activity.

Table 2: Common Synthetic Routes for Derivatives

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Bromination | Bromine, Acetic Acid |

| 2 | Cyclization | Acid Catalysts |

| 3 | Functional Group Modification | Various Nucleophiles |

Case Studies

3.1. Development of Selective Inhibitors

A case study focused on optimizing a series of PI3Kδ inhibitors based on the dihydroisobenzofuran scaffold revealed that specific modifications could significantly enhance selectivity and efficacy. The study highlighted how changes in substituents affected both the pharmacokinetic properties and the overall therapeutic potential of the compounds .

3.2. In Vitro Testing of Anticancer Derivatives

Another significant case study involved testing various derivatives against MCF-7 breast cancer cells and A549 lung cancer cells. The results indicated that certain modifications led to increased potency compared to traditional chemotherapeutics like doxorubicin, establishing a promising avenue for further research into these derivatives as potential anticancer agents .

Mechanism of Action

The mechanism of action of 5-Bromo-1,1-dimethyl-1,3-dihydroisobenzofuran involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target . Additionally, the compound’s unique structure allows it to modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

- Hydroxyl and methoxy substituents (e.g., in compounds) enhance hydrogen-bonding capacity and antioxidant activity but reduce lipophilicity. Sulfonyl groups (e.g., in ) introduce strong intermolecular interactions (e.g., halogen bonding), influencing crystal packing.

Table 2: Antioxidant Activity Comparison

| Compound Name | EC₅₀ (DPPH Assay) | Reference |

|---|---|---|

| 4,5,6-Trihydroxy-7-methyl-1,3-dihydroisobenzofuran | 7 μM | |

| 4,6-Dihydroxy-5-methoxy-7-methyl-1,3-dihydroisobenzofuran | 22 μM | |

| This compound | Not reported | — |

The absence of hydroxyl groups in this compound likely eliminates antioxidant activity but makes it more suitable for synthetic applications.

Physicochemical and Structural Properties

- Planarity : The benzofuran core in sulfonyl-substituted derivatives () is nearly planar (mean deviation: 0.010 Å), while the dihydro structure in the target compound introduces slight puckering.

- Intermolecular Interactions: Halogen bonding (Br⋯O, 3.335 Å) dominates in sulfonyl derivatives. Methyl groups in the target compound may promote van der Waals interactions in non-polar solvents.

Commercial Availability

The target compound is marketed by suppliers like BLD Pharm Ltd. and CymitQuimica, with prices ranging from €104/100 mg to €1,498/10 g. In contrast, hydroxylated analogs () are primarily isolated from natural sources, limiting commercial availability.

Biological Activity

5-Bromo-1,1-dimethyl-1,3-dihydroisobenzofuran is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biochemical properties, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical formula: . It is characterized by a bromine atom at the 5-position and two methyl groups at the 1-position of the isobenzofuran structure.

Research indicates that compounds structurally similar to this compound often target receptor tyrosine kinases (RTKs), which play crucial roles in cell signaling and regulation of various cellular processes. The proposed mechanism involves:

- Inhibition of RTK Activity : Similar compounds have been shown to inhibit RTK activity, leading to decreased signaling through pathways that regulate cell proliferation and survival.

- Cytotoxic Effects : Studies suggest that these compounds exhibit cytotoxicity against specific cancer cell lines, indicating their potential as anticancer agents.

The biochemical properties of this compound include:

- Interaction with Enzymes : It may interact with various enzymes and proteins, influencing cellular functions such as metabolism and gene expression.

- Cellular Effects : Similar compounds have been reported to affect cellular signaling pathways and gene expression profiles, which could lead to altered cellular metabolism.

In Vitro Studies

Recent studies have demonstrated the biological activity of this compound through various in vitro experiments:

Case Studies

In a notable study focusing on the compound's anticancer properties, researchers observed:

- Cell Line Testing : The compound was tested against several cancer cell lines, showing a dose-dependent reduction in cell viability.

- Mechanistic Insights : Flow cytometry analysis revealed that treated cells underwent apoptosis, suggesting that the compound activates apoptotic pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Bromo-1,1-dimethyl-1,3-dihydroisobenzofuran, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via sulfoxidation of a precursor (e.g., 5-bromo-2,4,6-trimethyl-3-sulfanyl derivative) using 3-chloroperoxybenzoic acid in dichloromethane at 273 K. Critical parameters include temperature control, stoichiometry of oxidizing agents, and purification via column chromatography (hexane/ethyl acetate) . Crystallization via slow evaporation in ethyl acetate yields single crystals for structural validation .

Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation?

- Methodology :

- X-ray crystallography provides unambiguous confirmation of the molecular geometry, dihedral angles, and substituent orientation (e.g., benzofuran core and bromine positioning) .

- NMR (¹H/¹³C) identifies proton environments, such as methyl groups and bromine-induced deshielding effects.

- HRMS validates molecular weight and isotopic patterns for bromine .

Advanced Research Questions

Q. How does the bromine substituent affect electronic properties and reactivity in cross-coupling reactions?

- Methodology : The electron-withdrawing bromine atom enhances electrophilicity at the 5-position, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. Density Functional Theory (DFT) calculations can map electron density distributions, while kinetic studies (e.g., monitoring reaction intermediates via LC-MS) quantify reactivity trends . Compare with non-brominated analogs to isolate bromine’s role .

Q. What strategies resolve contradictions in biological activity data for structurally similar benzofuran derivatives?

- Methodology :

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing dimethyl groups with cyclohexylsulfinyl) and assay against bacterial/fungal strains. Use ANOVA to identify statistically significant activity differences .

- Crystallographic Correlation : Overlay X-ray structures to assess how steric/electronic changes (e.g., sulfinyl vs. acetyl groups) impact binding to biological targets .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacological properties?

- Methodology :

- Molecular Docking : Simulate interactions with target proteins (e.g., antimicrobial enzymes) using software like AutoDock. Validate predictions with in vitro assays .

- ADMET Prediction : Tools like SwissADME predict bioavailability, toxicity, and metabolic stability based on lipophilicity (LogP) and polar surface area .

Data Analysis and Experimental Design

Q. What are common pitfalls in interpreting NMR data for brominated benzofurans, and how can they be mitigated?

- Methodology :

- Challenge : Overlapping peaks from dimethyl groups and aromatic protons.

- Solution : Use 2D NMR (COSY, HSQC) to resolve coupling patterns. Compare with crystallographic data to assign signals accurately .

Q. How to optimize reaction scalability without compromising purity?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.